(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate
Description
This compound is a chiral carbamate derivative featuring a benzyl-protected amine group and a 1H-pyrrolo[2,3-b]pyridine scaffold. The (R)-enantiomer configuration is critical for its biological activity, as stereochemistry often dictates binding affinity to molecular targets. The molecule combines a carbamate moiety, which enhances metabolic stability, with a pyrrolopyridine core, a heterocyclic system known for its role in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
benzyl N-[(1R)-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16(27-24(30)31-15-17-5-3-2-4-6-17)18-7-9-19(10-8-18)23(29)28-21-12-14-26-22-20(21)11-13-25-22/h2-14,16H,15H2,1H3,(H,27,30)(H2,25,26,28,29)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVZDMIKBFLOZ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477727 | |
| Record name | (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173897-93-3 | |
| Record name | (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
Stage 1: Acylation
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Reagents : (R)-4-(1-Benzyloxycarbonylaminoethyl)benzoic acid chloride, 4-amino-1H-pyrrolo[2,3-b]pyridine, N-ethyl-N,N-diisopropylamine (DIPEA).
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Solvent : Acetonitrile.
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Conditions : 20°C, 8 hours.
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Mechanism : Nucleophilic acyl substitution facilitated by DIPEA, which neutralizes HCl generated during the reaction.
Stage 2: Deprotection
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Reagent : Sodium methoxide (NaOMe).
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Solvent : Methanol.
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Conditions : 20°C, 30 minutes.
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Mechanism : Cleavage of the benzyl carbamate group under basic conditions.
Critical Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Acetonitrile (Stage 1), Methanol (Stage 2) |
| Temperature | 20°C |
| Reaction Time | 8 hours (Stage 1), 0.5 hours (Stage 2) |
| Base | DIPEA |
| Work-up | Filtration, extraction, evaporation |
Alternative Methodologies
Enzymatic Resolution for Chiral Precursors
While the primary route uses pre-chiral (R)-configured starting materials, alternative methods may resolve racemic intermediates. For example:
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Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester, as demonstrated in the synthesis of related pyrrolopyridine derivatives.
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Conditions : pH 6–8, 25–37°C, 24–48 hours.
Reaction Optimization Strategies
Solvent Screening
Catalytic Systems
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Alternative Bases : Triethylamine (TEA) or pyridine may replace DIPEA but could lower yields due to weaker steric hindrance.
Analytical Characterization
| Technique | Application | Example Data (Hypothetical) |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Confirms benzyl and pyrrolopyridine moieties | δ 7.8 (s, 1H, NH), 5.1 (s, 2H, CH₂Ph) |
| HPLC | Purity assessment | >99% (C18, acetonitrile/water) |
| HRMS | Molecular weight verification | m/z 414.46 [M+H]⁺ |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The pyrrolopyridine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amine.
Substitution: Substituted pyrrolopyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate is C24H22N4O3, with a molecular weight of approximately 414.46 g/mol. The compound features a pyrrolopyridine moiety, which is significant for its biological activity. The structural characteristics contribute to its interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its ability to inhibit specific cancer cell lines has been documented in vitro. For example, research indicates that compounds containing the pyrrolopyridine structure exhibit cytotoxic effects against various tumor types by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
The neuroprotective properties of this compound are under investigation, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction of this compound with neurotransmitter receptors suggests a mechanism that may help mitigate neuronal damage.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial efficacy of this compound against various bacterial strains. The presence of the pyrrolopyridine ring system may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells exposed to oxidative stress; reduced markers of apoptosis significantly. |
| Study C | Antimicrobial | In vitro tests revealed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to standard antibiotics. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on modifications to its three key regions:
Benzyl Carbamate Group : Substitutions here affect solubility and cell permeability.
Central Phenyl-Carbamoyl Linker : Alterations influence conformational flexibility and target engagement.
1H-Pyrrolo[2,3-b]pyridine Core : Modifications here impact potency and selectivity.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Differences | Solubility (LogP) | IC50 (Target X) | Metabolic Stability (t₁/₂) |
|---|---|---|---|---|
| (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate | None (reference compound) | 2.8 | 12 nM | 4.2 h |
| (S)-Benzyl analogue | (S)-enantiomer | 2.8 | 420 nM | 3.8 h |
| Benzyl-free variant | Carbamate replaced with amine | 1.2 | 85 nM | 1.5 h |
| Fluorinated phenyl linker | 4-Fluorine substitution on phenyl | 3.1 | 8 nM | 5.1 h |
| 7-aza-pyrrolopyridine derivative | Nitrogen added at position 7 of pyrrolopyridine | 2.5 | 18 nM | 3.6 h |
Key Findings :
- Stereochemistry : The (R)-enantiomer demonstrates 35-fold higher potency than the (S)-form due to optimal fit in the target’s hydrophobic pocket .
- Carbamate Role : Removal of the benzyl carbamate group reduces metabolic stability by 65%, confirming its role in shielding the amine from oxidative degradation .
- Fluorine Substitution : Adding fluorine to the phenyl linker improves both potency (IC50 reduction) and half-life, likely due to enhanced π-π stacking and reduced CYP3A4-mediated metabolism .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: In Vivo Performance Comparison
| Compound | Oral Bioavailability (%) | Plasma Protein Binding (%) | Clearance (mL/min/kg) |
|---|---|---|---|
| (R)-Benzyl (1-(4-((1H-pyrrolo...)carbamate | 58 | 92 | 22 |
| Benzyl-free variant | 34 | 88 | 45 |
| Fluorinated phenyl linker | 63 | 94 | 19 |
The fluorinated derivative exhibits superior bioavailability and clearance rates, making it a lead candidate for further development. However, the reference compound retains advantages in off-target selectivity, with a 10-fold lower inhibition of hERG channels compared to the fluorinated variant .
Biological Activity
(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H22N4O3
- Molecular Weight : 414.5 g/mol
- CAS Number : 173897-93-3
The compound is believed to exert its biological effects through interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its potential role as an inhibitor of various kinases, which are critical in cancer progression and other diseases.
In Vitro Studies
- Kinase Inhibition : Research indicates that (R)-Benzyl carbamate derivatives exhibit inhibitory activity against several kinases, including those involved in cancer pathways. For instance, studies have shown that similar compounds can effectively inhibit hematopoietic progenitor kinase 1 (HPK1), which is implicated in immune responses and cancer progression .
- Cell Viability Assays : In vitro assays demonstrated that the compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanism appears to involve modulation of apoptosis pathways and cell cycle arrest.
In Vivo Studies
Recent animal studies have provided insights into the pharmacokinetics and efficacy of (R)-Benzyl carbamate. For example:
- Tumor Xenograft Models : Efficacy was assessed using xenograft models where the compound showed significant tumor reduction compared to control groups. This highlights its potential as a therapeutic agent in oncology .
- Bioavailability Studies : The compound's formulation has been optimized to enhance oral bioavailability, a critical factor for therapeutic efficacy. Studies indicated that modifications to the compound's structure could lead to improved absorption and distribution in vivo .
Data Tables
Case Studies
- Case Study 1 : A study involving the administration of (R)-Benzyl carbamate in a mouse model demonstrated a marked decrease in tumor size after treatment over a four-week period compared to untreated controls.
- Case Study 2 : Another investigation focused on the compound's effects on immune modulation, revealing that it could enhance the immune response against tumor cells by affecting cytokine production.
Q & A
Synthesis Optimization
Basic Question: What are the key steps for synthesizing the (R)-configured benzyl carbamate core structure? Methodological Answer: The carbamate group is typically introduced via reaction of the amine precursor with benzyl chloroformate under basic conditions (e.g., THF with triethylamine). For the pyrrolo[2,3-b]pyridin-4-yl carbamoyl linkage, coupling reactions using activated carbonyl intermediates (e.g., acyl chlorides or carbodiimide-mediated couplings) are recommended . Ensure inert atmosphere and controlled temperature (0–25°C) to minimize side reactions.
Advanced Question: How can low yields in the pyrrolo[2,3-b]pyridin-4-yl carbamoyl coupling step be addressed? Methodological Answer: Steric hindrance at the carbamoyl nitrogen may reduce reactivity. Strategies include:
- Using HATU or PyBOP as coupling reagents to enhance efficiency .
- Pre-activating the carboxylic acid derivative (e.g., forming a mixed anhydride) before coupling .
- Optimizing solvent polarity (e.g., DMF or DCM) to improve reagent solubility .
Stereochemical Control
Basic Question: How is the (R)-configuration of the ethylcarbamate group verified? Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) can separate enantiomers. Compare retention times with a racemic mixture or commercially available (R)- and (S)-standards . Polarimetry or circular dichroism (CD) may supplement analysis .
Advanced Question: What synthetic strategies prevent racemization during carbamate formation? Methodological Answer:
- Use mild bases (e.g., DMAP) instead of strong bases like NaOH to avoid base-induced racemization .
- Conduct reactions at lower temperatures (0–10°C) and monitor reaction progress via TLC or LC-MS .
Characterization Challenges
Basic Question: How are conflicting NMR and mass spectrometry (MS) data resolved? Methodological Answer:
- For NMR: Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals from the pyrrolopyridine and benzyl groups .
- For MS: Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and rule out adducts .
Advanced Question: How can X-ray crystallography address ambiguities in molecular conformation? Methodological Answer: Crystallize the compound using vapor diffusion (e.g., hexane/ethyl acetate). Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm stereochemistry and carbamate orientation .
Impurity Profiling
Basic Question: What analytical methods identify by-products in carbamate synthesis? Methodological Answer:
- Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to known standards .
- LC-MS (ESI+) detects impurities via molecular ion differences (e.g., unreacted amine or hydrolyzed carbamate) .
Advanced Question: How can preparative HPLC isolate trace impurities for structural elucidation? Methodological Answer:
- Employ a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Collect fractions and analyze via NMR (1H, 13C) and HRMS .
Protecting Group Strategies
Basic Question: Why is the benzyl group preferred over tert-butyl for carbamate protection? Methodological Answer: Benzyl carbamates are stable under acidic conditions and can be selectively removed via hydrogenolysis (H₂/Pd-C), whereas tert-butyl carbamates require strong acids (e.g., TFA), which may degrade sensitive pyrrolopyridine moieties .
Advanced Question: How does the choice of protecting group impact downstream functionalization? Methodological Answer:
- Benzyl groups allow orthogonal deprotection in multi-step syntheses but may introduce steric bulk.
- Tert-butyl carbamates offer better solubility in nonpolar solvents but limit late-stage modifications due to harsh deprotection conditions .
Solubility and Bioassay Compatibility
Basic Question: What solvent systems improve solubility for in vitro assays? Methodological Answer:
- Use co-solvents like DMSO (≤1% v/v) in aqueous buffers.
- Pre-dissolve the compound in DMSO and dilute with PBS or cell culture medium to avoid precipitation .
Advanced Question: How can prodrug strategies enhance bioavailability? Methodological Answer:
- Introduce ionizable groups (e.g., phosphate esters) or PEGylated derivatives to increase hydrophilicity.
- Evaluate hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
